(E)-2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1,3-diphenylprop-2-en-1-one (E)-2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1,3-diphenylprop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0465553
InChI: InChI=1S/C21H15ClN2O2/c22-17-13-7-8-14-18(17)23-24-19(20(25)15-9-3-1-4-10-15)21(26)16-11-5-2-6-12-16/h1-14,25H/b20-19+,24-23?
SMILES: C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)N=NC3=CC=CC=C3Cl)O
Molecular Formula: C21H15ClN2O2
Molecular Weight: 362.8g/mol

(E)-2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1,3-diphenylprop-2-en-1-one

CAS No.:

Cat. No.: VC0465553

Molecular Formula: C21H15ClN2O2

Molecular Weight: 362.8g/mol

* For research use only. Not for human or veterinary use.

(E)-2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1,3-diphenylprop-2-en-1-one -

Specification

Molecular Formula C21H15ClN2O2
Molecular Weight 362.8g/mol
IUPAC Name (E)-2-[(2-chlorophenyl)diazenyl]-3-hydroxy-1,3-diphenylprop-2-en-1-one
Standard InChI InChI=1S/C21H15ClN2O2/c22-17-13-7-8-14-18(17)23-24-19(20(25)15-9-3-1-4-10-15)21(26)16-11-5-2-6-12-16/h1-14,25H/b20-19+,24-23?
Standard InChI Key KOKOQUJLNTUSAC-GHQCRTPLSA-N
SMILES C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)N=NC3=CC=CC=C3Cl)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator